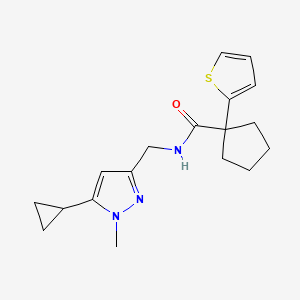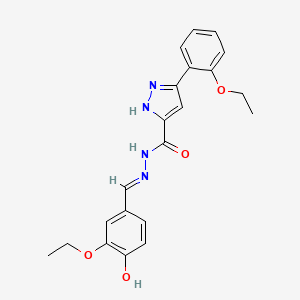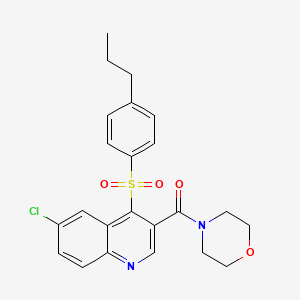![molecular formula C19H22N2O2 B2679055 4-(1H-pyrrol-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide CAS No. 2309572-28-7](/img/structure/B2679055.png)
4-(1H-pyrrol-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-pyrrol-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as GSK-3 inhibitor VIII and has been found to have a wide range of biochemical and physiological effects.5]nonan-1-yl)benzamide.
Mechanism of Action
The mechanism of action of 4-(1H-pyrrol-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide involves the inhibition of GSK-3. This compound binds to the ATP-binding site of GSK-3 and prevents its activity. This inhibition of GSK-3 has been found to have various downstream effects, including the activation of the Wnt signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1H-pyrrol-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide have been extensively studied. This compound has been found to have neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. It has also been found to have anti-inflammatory effects and to improve insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(1H-pyrrol-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide in lab experiments include its potent inhibitory activity against GSK-3, which makes it a useful tool for studying the role of GSK-3 in various cellular processes. However, the limitations of using this compound include its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 4-(1H-pyrrol-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide. One area of research is the development of more potent and selective GSK-3 inhibitors based on the structure of this compound. Another area of research is the investigation of the therapeutic potential of this compound in various diseases, including neurodegenerative diseases, diabetes, and cancer. Additionally, the use of this compound as a tool for studying the role of GSK-3 in various cellular processes is an area of ongoing research.
Synthesis Methods
The synthesis of 4-(1H-pyrrol-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide involves the reaction of 4-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide with 1H-pyrrole in the presence of a palladium catalyst. This reaction results in the formation of the desired product with a yield of 60-80%. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
4-(1H-pyrrol-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been extensively studied for its potential therapeutic applications. This compound has been found to be a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a serine/threonine kinase that plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3 has also been implicated in the pathogenesis of various diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
properties
IUPAC Name |
N-(7-oxaspiro[3.5]nonan-3-yl)-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-18(20-17-7-8-19(17)9-13-23-14-10-19)15-3-5-16(6-4-15)21-11-1-2-12-21/h1-6,11-12,17H,7-10,13-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYGRRFNRIBRGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=CC=C(C=C3)N4C=CC=C4)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrrol-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2678975.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2678977.png)



![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2678987.png)

![1-isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2678989.png)

![1-benzyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-5-amine](/img/structure/B2678992.png)
![Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2678993.png)
![5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2678994.png)